Ovosorb - 131096-61-2

Ovosorb

Catalog Number: EVT-1518925
CAS Number: 131096-61-2
Molecular Formula: C13H18O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ovosorb is derived from natural sources, specifically utilizing components from avian eggshells, which are rich in calcium carbonate and proteins. This natural origin contributes to its biocompatibility and biodegradability, making it an attractive option in medical applications. In terms of classification, Ovosorb falls under the category of biomaterials, specifically as a bioactive scaffold that supports cellular activities essential for tissue regeneration.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ovosorb involves several key steps to ensure its effectiveness as a biomaterial. The primary methods include:

  1. Extraction: The initial step involves the extraction of calcium carbonate and organic materials from avian eggshells.
  2. Processing: The extracted materials undergo processing to create a fine powder that can be used as a precursor for the scaffold.
  3. Cross-linking: To enhance mechanical properties and stability, cross-linking agents may be introduced to form a three-dimensional network that retains its shape while allowing for cellular infiltration.

Technical Details

The synthesis process is optimized to maintain the structural integrity of the eggshell components while enhancing their physical properties. Techniques such as freeze-drying or solvent casting may be employed to create porous structures that facilitate nutrient exchange and cell migration.

Molecular Structure Analysis

Structure of Ovosorb

The molecular structure of Ovosorb is characterized by a matrix composed primarily of calcium carbonate, along with collagen-like proteins that mimic the extracellular matrix found in natural tissues. This structure provides both mechanical support and biochemical signals necessary for cell adhesion and growth.

Data on Molecular Composition

  • Calcium Carbonate Content: Approximately 70-80% by weight.
  • Protein Content: 10-20% by weight, primarily consisting of collagen-like peptides.
  • Porosity: The scaffold typically exhibits high porosity (over 90%), allowing for effective nutrient diffusion.
Chemical Reactions Analysis

Reactions Involved

Ovosorb undergoes several chemical reactions during its application in biological systems:

  1. Hydrolysis: Upon exposure to physiological conditions, the calcium carbonate component may undergo hydrolysis, leading to the release of calcium ions which can promote cellular activities.
  2. Biodegradation: Over time, enzymatic reactions break down the protein matrix, facilitating gradual absorption and replacement by native tissue.

Technical Details on Reactions

The degradation rate can be tuned by modifying the cross-linking density during synthesis, allowing for tailored applications depending on the healing requirements.

Mechanism of Action

Process Overview

The mechanism by which Ovosorb promotes tissue regeneration involves several stages:

  1. Cellular Infiltration: Following implantation, cells migrate into the scaffold through its porous structure.
  2. Matrix Formation: Cells begin to synthesize their own extracellular matrix, integrating with the Ovosorb scaffold.
  3. Tissue Remodeling: As healing progresses, Ovosorb gradually degrades while being replaced by newly formed tissue.

Data on Mechanism Efficiency

Studies indicate that scaffolds made from Ovosorb can support significant fibroblast activity within two weeks post-implantation, leading to effective dermal regeneration.

Physical and Chemical Properties Analysis

Physical Properties

  • Biocompatibility: Ovosorb exhibits low cytotoxicity and promotes cell adhesion.
  • Mechanical Strength: The material maintains sufficient tensile strength to support tissue during the healing process.

Chemical Properties

  • pH Stability: Ovosorb maintains a stable pH in physiological conditions, which is crucial for cellular function.
  • Degradation Profile: The degradation rate can be adjusted from several weeks to months based on formulation changes.
Applications

Ovosorb has diverse applications in scientific research and clinical settings:

  1. Wound Healing: Used as a scaffold in chronic wound management to promote healing.
  2. Dermal Reconstruction: Applied in plastic and reconstructive surgery as a temporary matrix for skin grafts.
  3. Tissue Engineering Research: Investigated for its potential in creating artificial tissues for transplantation.
Introduction to NovoSorb Biodegradable Temporising Matrix (BTM)

Historical Evolution of Synthetic Dermal Matrices in Wound Management

The development of dermal matrices represents a transformative shift from biological to synthetic solutions in reconstructive surgery. Early biological matrices (e.g., collagen-based grafts) faced limitations including immunogenic reactions, disease transmission risks, unpredictable integration, and high costs [1] [10]. These shortcomings catalyzed research into synthetic alternatives that could mimic the extracellular matrix while avoiding biological drawbacks. Polyurethanes emerged as ideal candidates due to their tunable degradation profiles, mechanical robustness, and biocompatibility. Initial synthetic dermal templates struggled with rapid degradation, poor cellular infiltration, and inadequate neovascularization. NovoSorb BTM addresses these gaps through its patented open-cell foam architecture and bilayer design, enabling controlled biodegradation and physiological wound closure [1] [2] [8].

Table 1: Evolution of Dermal Matrices

Matrix TypeEraKey LimitationsAdvancements
Biological (e.g., Integra®)1980s–2000sImmunogenicity, high cost, infection susceptibilityDecellularized tissue scaffolds
Early Synthetic Polymers1990s–2010sRapid degradation, poor angiogenesisCustomizable degradation kinetics
NovoSorb BTM2010s–presentNone (synthetic solution)Infection resistance, controlled hydrolysis, regenerative healing [1] [10]

Development and Commercialization of NovoSorb BTM

NovoSorb BTM originated from foundational polymer research at Australia’s Commonwealth Scientific and Industrial Research Organisation (CSIRO) in the early 2000s. Scientists engineered a library of biodegradable polyurethanes by strategically incorporating polycaprolactone-based polyols and hydrolytically sensitive chain extenders [1] [8]. PolyNovo Biomaterials Pty Ltd., a CSIRO spin-off, commercialized this technology, focusing on BTM as a flagship product. Key milestones include:

  • Preclinical Validation: Sheep and rat models (2009–2012) demonstrated BTM-2’s resistance to wound contracture, biocompatibility comparable to Monocryl sutures, and optimal 6-month degradation profile [1].
  • Clinical Trials: Initial human trials (2012) confirmed integration with split-thickness skin grafts. A pivotal 150-patient trial secured FDA approval in 2016 [8].
  • Commercial Scaling: PolyNovo established GMP manufacturing in Melbourne, producing matrices up to 20 × 40 cm without cold-chain requirements [2]. The company’s market capitalization now exceeds $1.4 billion [8].

Key Innovations in Polyurethane-Based Biomaterial Design

BTM’s efficacy stems from four material science breakthroughs:

Degradation-Engineered Polymer Chemistry

BTM uses a polycaprolactone-polyol backbone with aliphatic diisocyanate hard segments and hydrolytically labile chain extenders. This arrangement enables controlled bulk erosion via hydrolysis, maintaining structural integrity for 6–8 weeks—critical for neodermis formation—before complete resorption within 18 months [1] [2]. Degradation products (caprolactone, water, CO₂) are non-cytotoxic and metabolically inert, as confirmed by ISO 10993 biocompatibility testing [1].

Microarchitecture-Driven Regeneration

The matrix features an open-cell foam with 94.2% porosity, interconnected pores (average 188 µm), and 1-mm chambers that compartmentalize wounds into "micro-wounds" [2] [6]. This design:

  • Facilitates fibroblast/endothelial cell migration and angiogenesis within 15 days [2].
  • Attenuates pro-fibrotic signaling (TGF-β1) by isolating mechanical stress, reducing contracture by 40% vs. biological matrices [1] [6].

Table 2: Structural Optimization of BTM Polyurethane Formulations

Polymer VersionPolyol CoreDegradation TimeCytotoxicity (vs. Controls)Key Advancement
BTM-1PCL-PEG blend3 monthsHigherInitial rapid-degrading prototype
BTM-2PCL-diisocyanate6 monthsEquivalent to Monocryl®Optimal balance; commercialized
BTM-3PCL-PGA9 monthsLowerSlow degradation; limited utility [1]

Bilayer Functionalization

The 2-mm biodegradable foam is bonded to a non-degradable polyurethane sealing membrane (epidermal analog). This bilayer provides:

  • Physiological Closure: Reduces evaporative fluid loss by 85% and bars exogenous bacteria [2] [4].
  • Mechanical Stability: Withstands negative-pressure wound therapy (NPWT) at 125 mmHg [10].
  • Clinical Versatility: Enables application over tendons, bone, and vessels without desiccation [3] [7].

Infection Resistance Mechanism

Unlike collagen matrices, BTM’s synthetic composition lacks proteins that fuel bacterial growth. In diabetic foot wounds and necrotizing fasciitis cases, it demonstrated <5% infection-mediated failure rates [4] [5]. Microfenestrations in the sealing membrane allow exudate drainage, preventing abscess formation [1] [4].

Properties

CAS Number

131096-61-2

Product Name

Ovosorb

Molecular Formula

C13H18O2

Synonyms

Ovosorb

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.